1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci)
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Overview
Description
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) is an organic compound with the molecular formula C6H7ClO3 It is a derivative of 1,4-dioxine, a heterocyclic compound containing two oxygen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) typically involves the chlorination of 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or aldehyde.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, ethanol.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acid: Formed by hydrolysis.
Scientific Research Applications
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its reactive carbonyl chloride group.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming amides, esters, or thioesters.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid: The precursor to the carbonyl chloride derivative.
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another heterocyclic compound with similar reactivity.
1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
1,4-Dioxin-2-carbonyl chloride,5,6-dihydro-3-methyl-(9ci) is unique due to its specific reactivity as a carbonyl chloride derivative. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
CAS No. |
139035-98-6 |
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Molecular Formula |
C6H7ClO3 |
Molecular Weight |
162.569 |
IUPAC Name |
6-methyl-2,3-dihydro-1,4-dioxine-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO3/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3 |
InChI Key |
YRCPZOUUMMXJBR-UHFFFAOYSA-N |
SMILES |
CC1=C(OCCO1)C(=O)Cl |
Synonyms |
1,4-Dioxin-2-carbonyl chloride, 5,6-dihydro-3-methyl- (9CI) |
Origin of Product |
United States |
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